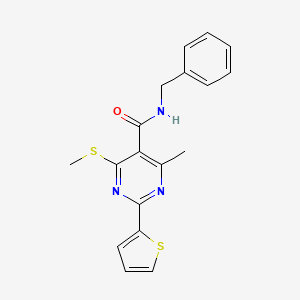

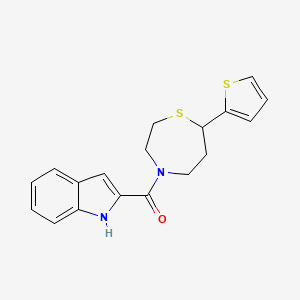

(E)-N-(2-methylphenyl)-3-thiophen-2-ylprop-2-enamide

Overview

Description

(E)-N-(2-methylphenyl)-3-thiophen-2-ylprop-2-enamide, also known as MTMP, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in 1970 by Mechoulam and Gaoni, and since then, it has been extensively studied for its potential therapeutic uses.

Mechanism of Action

(E)-N-(2-methylphenyl)-3-thiophen-2-ylprop-2-enamide acts as a partial agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a cascade of biochemical and physiological effects. The activation of CB1 receptors in the brain can result in the modulation of neurotransmitter release, leading to the therapeutic effects of (E)-N-(2-methylphenyl)-3-thiophen-2-ylprop-2-enamide in neurological disorders. The activation of CB2 receptors in the immune system can result in the modulation of immune cell function, leading to the anti-inflammatory and anti-tumor effects of (E)-N-(2-methylphenyl)-3-thiophen-2-ylprop-2-enamide.

Biochemical and Physiological Effects

(E)-N-(2-methylphenyl)-3-thiophen-2-ylprop-2-enamide has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the induction of apoptosis in cancer cells. It has also been shown to have analgesic effects and to reduce spasticity in animal models of multiple sclerosis.

Advantages and Limitations for Lab Experiments

(E)-N-(2-methylphenyl)-3-thiophen-2-ylprop-2-enamide has several advantages for lab experiments, including its high potency and selectivity for the cannabinoid receptors, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, such as its poor solubility in water and its potential for cytotoxicity at high concentrations.

Future Directions

There are several future directions for research on (E)-N-(2-methylphenyl)-3-thiophen-2-ylprop-2-enamide, including the development of more potent and selective analogs, the investigation of its potential as a treatment for other neurological disorders, such as Alzheimer's disease and Huntington's disease, and the exploration of its mechanism of action at the molecular level. In addition, further studies are needed to evaluate the safety and efficacy of (E)-N-(2-methylphenyl)-3-thiophen-2-ylprop-2-enamide in human clinical trials.

Synthesis Methods

(E)-N-(2-methylphenyl)-3-thiophen-2-ylprop-2-enamide can be synthesized using a variety of methods, including the reaction of 2-acetylthiophene with 2-methylbenzaldehyde in the presence of a base, such as potassium carbonate. The resulting product is then reduced using sodium borohydride to yield (E)-N-(2-methylphenyl)-3-thiophen-2-ylprop-2-enamide. Another method involves the reaction of 2-methylphenylacetonitrile with 2-thiophenecarboxaldehyde in the presence of a base, such as sodium hydride or potassium tert-butoxide, followed by reduction using lithium aluminum hydride.

Scientific Research Applications

(E)-N-(2-methylphenyl)-3-thiophen-2-ylprop-2-enamide has been studied for its potential therapeutic uses, particularly in the treatment of neurological disorders, such as epilepsy, Parkinson's disease, and multiple sclerosis. It has also been investigated for its anti-inflammatory, analgesic, and anti-tumor properties. In addition, (E)-N-(2-methylphenyl)-3-thiophen-2-ylprop-2-enamide has been used as a research tool to study the endocannabinoid system and its role in various physiological processes.

properties

IUPAC Name |

(E)-N-(2-methylphenyl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS/c1-11-5-2-3-7-13(11)15-14(16)9-8-12-6-4-10-17-12/h2-10H,1H3,(H,15,16)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJJHISSUPYHOC-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)/C=C/C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501328305 | |

| Record name | (E)-N-(2-methylphenyl)-3-thiophen-2-ylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816236 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2E)-N-(2-methylphenyl)-3-(thiophen-2-yl)prop-2-enamide | |

CAS RN |

545364-72-5 | |

| Record name | (E)-N-(2-methylphenyl)-3-thiophen-2-ylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,9,10,11,12,12-Hexachloro-5-oxatetracyclo[7.2.1.0^{2,8}.0^{4,6}]dodec-10-ene-3,7-dione](/img/structure/B2752989.png)

![2-ethyl-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2752996.png)

![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2753001.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-oxazole-5-carboxylic acid](/img/structure/B2753004.png)

![4-[(2-Methoxyphenyl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2753006.png)